molecular formula C15H27N3O2 B3235288 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide CAS No. 1354001-75-4

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide

Cat. No.: B3235288
CAS No.: 1354001-75-4
M. Wt: 281.39 g/mol
InChI Key: NVDYYJKWIWLRDA-AWEZNQCLSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic organic compound characterized by a piperidine core substituted with a chiral (S)-2-amino-3-methyl-butyryl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 4-position. The (S)-2-amino-3-methyl-butyryl group introduces a branched amino acid residue, while the cyclopropane ring in the acetamide substituent contributes unique steric and electronic properties.

Properties

IUPAC Name

N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-6-13(7-9-17)18(11(3)19)12-4-5-12/h10,12-14H,4-9,16H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDYYJKWIWLRDA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134831
Record name Acetamide, N-[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354001-75-4
Record name Acetamide, N-[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354001-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an acetamide group, and a cyclopropyl moiety, which contribute to its unique biological profile. Its molecular formula is C14H27N3O2C_{14}H_{27}N_3O_2 with a molar mass of 269.38 g/mol.

Property Value
Molecular FormulaC₁₄H₂₇N₃O₂
Molar Mass269.38 g/mol
CAS Number110187-51-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The cyclopropyl group enhances binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Antiviral Activity

Research indicates that the compound exhibits significant antiviral properties. A study highlighted that the insertion of the cyclopropyl group improved the antiviral activity with an effective concentration (EC50) of 0.020 µM against certain viral strains .

Antioxidant Activity

The antioxidant potential was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, which yielded an ORAC-FL value comparable to Trolox, indicating substantial free radical scavenging ability .

Antitumor Effects

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and blocking cell cycle progression at the G2/M phase .

Case Studies

  • Cell-Based Studies : In one study, the compound was shown to prevent epithelial-to-mesenchymal transition (EMT) in cancer cells, which is crucial for metastasis. It also reduced cell migration and colonization potential .
  • Enzyme Inhibition : The compound selectively inhibited carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The IC50 value for CAIX inhibition was determined to be 24 nM .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Features

The compound is differentiated from analogs by its substitution pattern, cyclopropane ring, and stereochemistry. Below is a comparative analysis with closely related compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Position, Group) Ring Type Key Features
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide (Target Compound) Not specified Piperidin-4-yl, cyclopropyl Piperidine (6) (S)-2-amino-3-methyl-butyryl, cyclopropane in acetamide
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide C₁₄H₂₇N₃O₂ Piperidin-3-ylmethyl, methyl Piperidine (6) Methyl substituent at N-position, reduced steric bulk
N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide Not specified Pyrrolidin-3-ylmethyl, cyclopropyl Pyrrolidine (5) 5-membered ring, altered conformational flexibility
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide C₁₅H₂₈N₃O₂ Piperidin-3-yl, isopropyl Piperidine (6) Isopropyl group enhances lipophilicity, (R)-configuration at piperidine
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide Not specified Cyclohexyl, cyclopropyl Cyclohexane (6) Non-piperidine scaffold, cyclohexane backbone

Sources :

Key Observations:

Ring Size and Conformation: The target compound’s 6-membered piperidine ring contrasts with pyrrolidine analogs (5-membered), which may alter binding pocket compatibility in biological systems .

Substituent Effects: The cyclopropane ring in the target compound introduces rigidity and may enhance metabolic stability compared to methyl or ethyl substituents (e.g., N-methyl-acetamide derivatives) .

Stereochemical Considerations: The (S)-configuration in the 2-amino-3-methyl-butyryl moiety is conserved across analogs, suggesting its critical role in chiral recognition .

Pharmacological and Stability Insights

While direct pharmacological data for the target compound are absent, cyclopropane-containing analogs like cyclopropylfentanyl (a structurally distinct but cyclopropane-modified opioid) demonstrate enhanced stability due to the ring’s strain resistance and resistance to enzymatic degradation . This suggests that the cyclopropane in the target compound may similarly confer stability advantages, though further validation is required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide

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